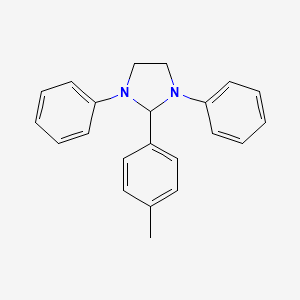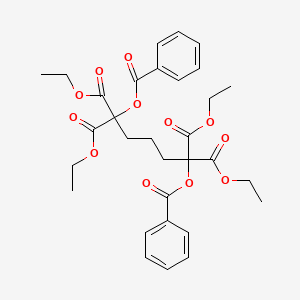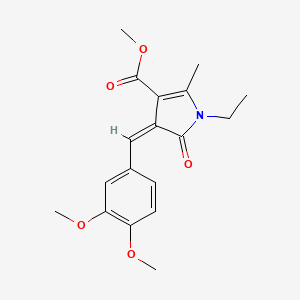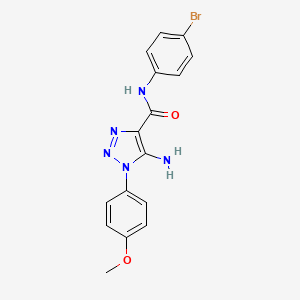
2-(4-methylphenyl)-1,3-diphenylimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-1,3-diphenylimidazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. This compound has been found to exhibit a range of interesting properties that make it an attractive target for further research.
作用机制
The mechanism of action of 2-(4-methylphenyl)-1,3-diphenylimidazolidine is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation and tumor growth. This compound has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that control inflammation and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor activity, 2-(4-methylphenyl)-1,3-diphenylimidazolidine has also been found to exhibit a range of other biochemical and physiological effects. For example, it has been found to inhibit the activity of various enzymes that are involved in the metabolism of drugs and other xenobiotics. It has also been found to have antioxidant activity, which may be beneficial in the prevention of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-methylphenyl)-1,3-diphenylimidazolidine in lab experiments is its potent activity against inflammation and tumor growth. This makes it an attractive candidate for the development of new drugs for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
未来方向
There are many potential future directions for research on 2-(4-methylphenyl)-1,3-diphenylimidazolidine. One promising area of research involves the development of new drug candidates based on this compound. Another potential direction is the investigation of its effects on various signaling pathways involved in disease pathology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential limitations in vivo.
合成方法
The synthesis of 2-(4-methylphenyl)-1,3-diphenylimidazolidine can be achieved through a variety of different methods. One common method involves the reaction of 4-methylbenzaldehyde with benzil in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate 2-(4-methylphenyl)-1,2-diphenyl-1,3-propanedione, which can then be converted to the final product through a cyclization reaction.
科学研究应用
2-(4-methylphenyl)-1,3-diphenylimidazolidine has been used in a variety of scientific research applications. One of the most promising areas of research involves its potential as a drug candidate for the treatment of various diseases. This compound has been found to exhibit potent anti-inflammatory and anti-tumor activity in vitro, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
2-(4-methylphenyl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-18-12-14-19(15-13-18)22-23(20-8-4-2-5-9-20)16-17-24(22)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIBWJSGJCKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367171 |
Source


|
| Record name | 2-(4-methylphenyl)-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95291-63-7 |
Source


|
| Record name | 2-(4-methylphenyl)-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)

![4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)
![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)
![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)
![(3S*,4S*)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5029098.png)

![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5029106.png)

